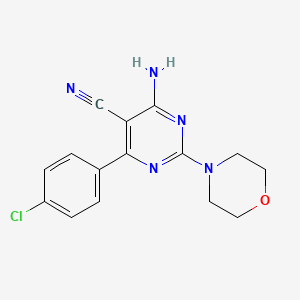![molecular formula C21H15NO4 B13369991 4-hydroxy-7-(2-methylphenyl)-6-phenyl-2H-pyrano[3,2-c]pyridine-2,5(6H)-dione](/img/structure/B13369991.png)
4-hydroxy-7-(2-methylphenyl)-6-phenyl-2H-pyrano[3,2-c]pyridine-2,5(6H)-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-hydroxy-7-(2-methylphenyl)-6-phenyl-2H-pyrano[3,2-c]pyridine-2,5(6H)-dione is a heterocyclic compound that belongs to the class of pyranopyridines This compound is characterized by its unique structure, which includes a pyridine ring fused with a pyran ring, and substituted with hydroxy, methylphenyl, and phenyl groups
準備方法
The synthesis of 4-hydroxy-7-(2-methylphenyl)-6-phenyl-2H-pyrano[3,2-c]pyridine-2,5(6H)-dione can be achieved through several synthetic routes. One common method involves the condensation of appropriate aldehydes with pyridine derivatives under acidic conditions. For instance, the reaction of 2-methylbenzaldehyde and benzaldehyde with 4-hydroxy-2H-pyran-2-one in the presence of a strong acid like sulfuric acid can yield the desired compound . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.
化学反応の分析
4-hydroxy-7-(2-methylphenyl)-6-phenyl-2H-pyrano[3,2-c]pyridine-2,5(6H)-dione undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can undergo reduction reactions, particularly at the carbonyl groups, using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The aromatic rings in the compound can participate in electrophilic aromatic substitution reactions, where substituents like nitro, halogen, or alkyl groups can be introduced using appropriate reagents and conditions.
Condensation: The compound can undergo condensation reactions with various nucleophiles, leading to the formation of new heterocyclic systems.
科学的研究の応用
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds, which can be used in the development of new materials and catalysts.
Biology: The compound has shown potential as a bioactive molecule with antimicrobial, anti-inflammatory, and anticancer properties. Its ability to interact with biological targets makes it a candidate for drug development.
Medicine: Due to its bioactivity, the compound is being explored for therapeutic applications, particularly in the treatment of infectious diseases and cancer.
Industry: The compound’s unique structure and reactivity make it useful in the development of new materials, such as polymers and coatings, with specific properties.
作用機序
The mechanism of action of 4-hydroxy-7-(2-methylphenyl)-6-phenyl-2H-pyrano[3,2-c]pyridine-2,5(6H)-dione involves its interaction with various molecular targets. The hydroxy and carbonyl groups in the compound can form hydrogen bonds with biological macromolecules, affecting their function. Additionally, the aromatic rings can participate in π-π interactions with proteins and nucleic acids, influencing their activity. The compound’s ability to modulate enzyme activity and signal transduction pathways contributes to its bioactivity.
類似化合物との比較
4-hydroxy-7-(2-methylphenyl)-6-phenyl-2H-pyrano[3,2-c]pyridine-2,5(6H)-dione can be compared with other similar compounds, such as:
4-hydroxy-6-phenyl-2H-pyrano[3,2-c]pyridine-2,5(6H)-dione: This compound lacks the 2-methylphenyl group, which may affect its reactivity and bioactivity.
7-(2-methylphenyl)-6-phenyl-2H-pyrano[3,2-c]pyridine-2,5(6H)-dione: This compound lacks the hydroxy group, which may influence its chemical reactivity and ability to form hydrogen bonds.
6-phenyl-2H-pyrano[3,2-c]pyridine-2,5(6H)-dione: This compound lacks both the hydroxy and 2-methylphenyl groups, making it less reactive and potentially less bioactive.
特性
分子式 |
C21H15NO4 |
|---|---|
分子量 |
345.3 g/mol |
IUPAC名 |
4-hydroxy-7-(2-methylphenyl)-6-phenylpyrano[3,2-c]pyridine-2,5-dione |
InChI |
InChI=1S/C21H15NO4/c1-13-7-5-6-10-15(13)16-11-18-20(17(23)12-19(24)26-18)21(25)22(16)14-8-3-2-4-9-14/h2-12,23H,1H3 |
InChIキー |
YIQYDNFMXTVJNR-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=CC=C1C2=CC3=C(C(=CC(=O)O3)O)C(=O)N2C4=CC=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Ethyl 2-{[2-(2-hydroxyphenyl)imidazo[1,2-a]pyrimidin-3-yl]amino}benzoate](/img/structure/B13369916.png)

![N-[4-chloro-3-(trifluoromethyl)phenyl]-1-[4-(difluoromethoxy)phenyl]-1H-1,2,4-triazole-3-carboxamide](/img/structure/B13369923.png)

![6-acetyl-5-(4-methoxyphenyl)-1,3,7-trimethyl-7,8-dihydropyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B13369953.png)
![Methyl 2-({2-[4-(methoxycarbonyl)phenyl]imidazo[1,2-a]pyrazin-3-yl}amino)benzoate](/img/structure/B13369958.png)

![6-{4-[(2-Chlorobenzyl)oxy]phenyl}-3-(1-methyl-3-piperidinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13369966.png)
![N-cyclohexyl-1-[4-(difluoromethoxy)phenyl]-5-methyl-1H-1,2,4-triazole-3-carboxamide](/img/structure/B13369968.png)
![N-[1-(4-chlorophenyl)ethyl]-4-(1H-pyrazol-1-yl)benzamide](/img/structure/B13369969.png)
![6-(Diphenylmethyl)-3-[1-(methylsulfonyl)piperidin-3-yl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13369972.png)

![1-[4-(difluoromethoxy)phenyl]-N-[3-(trifluoromethoxy)phenyl]-1H-1,2,4-triazole-3-carboxamide](/img/structure/B13369984.png)
![3-(2-furylmethylene)-5-phenyl-1H-pyrano[3,4-b]quinolin-4(3H)-one](/img/structure/B13369988.png)
